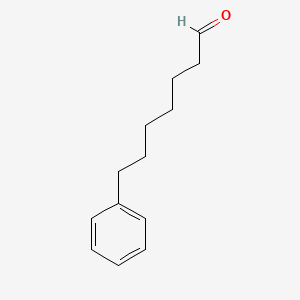

7-Phenylheptanal

Description

Significance of Aliphatic Aldehydes in Complex Molecule Construction

Aliphatic aldehydes are recognized as highly versatile and crucial intermediates in organic chemistry. fiveable.me Their importance stems from the electrophilic nature of the carbonyl carbon, which is partially positively charged, rendering it susceptible to nucleophilic attack. fiveable.me This characteristic reactivity enables aliphatic aldehydes to participate in a broad spectrum of nucleophilic addition reactions, leading to the formation of various functional groups such as hydrates, acetals, imines, and alcohols. fiveable.mewikipedia.org

Beyond simple functional group interconversions, aliphatic aldehydes are fundamental building blocks for the synthesis of more intricate organic compounds, including alcohols, carboxylic acids, and complex molecular architectures. fiveable.meresearchgate.net They are instrumental in carbon-carbon bond formation reactions, which are essential for increasing molecular complexity. wikipedia.org For instance, they can be oxidized to carboxylic acids or reduced to primary alcohols, showcasing their utility in modifying carbon skeletons. studymind.co.uk The ability of aldehydes to undergo reactions like aldol (B89426) condensations further highlights their utility in constructing larger carbon frameworks. chegg.com Their broad applicability makes them indispensable in the development of new organic materials and products. fiveable.me

Historical Context of 7-Phenylheptanal in Synthetic Transformations

The application of this compound in synthetic transformations has been primarily observed in the context of constructing complex organic molecules, particularly within the realm of medicinal chemistry and natural product synthesis. Its use often involves its role as a key intermediate in multi-step synthetic sequences.

One notable application of this compound is in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors. future4200.comscispace.comnih.gov Research has demonstrated its utility in preparing advanced intermediates for these inhibitors. For example, this compound has been employed in condensation reactions, such as those involving Vedejs oxazole (B20620) metalation, followed by protection of the resulting alcohol with a tert-butyldimethylsilyl (TBS) group. future4200.comscispace.comnih.gov This strategic incorporation of this compound facilitates the divergent synthesis of a series of 5-substituted 7-phenyl-1-(oxazol-2-yl)heptan-1-ones, which are potent FAAH inhibitors. scispace.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

7-phenylheptanal |

InChI |

InChI=1S/C13H18O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-12H,1-3,5,8-9H2 |

InChI Key |

WJHNPVMSLFCBGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Phenylheptanal

Strategies from Phenylated Alcohols

The oxidation of 7-phenylheptanol (C₁₃H₂₀O) is a direct and widely employed strategy for synthesizing 7-phenylheptanal. Primary alcohols, such as 7-phenylheptanol, can be selectively oxidized to aldehydes, avoiding over-oxidation to carboxylic acids, through the careful selection of oxidizing agents and reaction conditions. libretexts.orgchemistrysteps.comresearchgate.net

Oxidation of 7-Phenylheptanol

Swern Oxidation Protocols

The Swern oxidation is a mild and highly chemoselective method for converting primary alcohols to aldehydes, and secondary alcohols to ketones. wikipedia.orgchemistrysteps.com It is particularly noted for its tolerance of various functional groups. wikipedia.org The reaction typically utilizes oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and an organic base, such as triethylamine (B128534) (TEA), at low temperatures (e.g., -78 °C). wikipedia.orgnih.govjkchemical.com

In the synthesis of this compound, Swern oxidation of commercially available 7-phenylheptanol has been reported to yield the corresponding aldehyde almost quantitatively. nih.gov The process involves the dropwise addition of DMSO to a solution of oxalyl chloride in dichloromethane (B109758) (CH₂Cl₂) at -78 °C, followed by the addition of 7-phenylheptanol. nih.gov The reaction mixture is then stirred, and the product is typically isolated after extraction and purification. nih.gov

Table 1: Swern Oxidation of 7-Phenylheptanol

| Reactant | Reagents | Solvent | Temperature | Product | Yield | Reference |

| 7-Phenylheptanol | Oxalyl chloride, DMSO, Triethylamine (TEA) | CH₂Cl₂ | -78 °C | This compound | ~Quantitative | nih.gov |

Pyridinium Chlorochromate (PCC) Mediated Oxidations

Pyridinium Chlorochromate (PCC) is a milder chromium-based oxidizing agent often used for the selective oxidation of primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.orglibretexts.orgmasterorganicchemistry.com Developed by E. J. Corey and J. William Suggs, PCC is a stable, readily available reagent. organic-chemistry.org

PCC-mediated oxidations typically involve suspending PCC in methylene (B1212753) chloride (CH₂Cl₂) and adding the alcohol, allowing the reaction to proceed at room temperature. organic-chemistry.org The product is then isolated by filtration and evaporation. organic-chemistry.org While effective, PCC reactions can sometimes involve tedious workups and the reagent itself is toxic. researchgate.net The presence of water must be carefully controlled, as it can lead to the formation of a hydrate (B1144303) which could be further oxidized. libretexts.orgmasterorganicchemistry.com

Table 2: PCC Mediated Oxidation of Primary Alcohols (General)

| Reactant | Reagent | Solvent | Temperature | Product | Selectivity | Reference |

| Primary Alcohol | PCC | CH₂Cl₂ | Room Temp. | Aldehyde | High (no over-oxidation to carboxylic acid) | libretexts.orgmasterorganicchemistry.comorganic-chemistry.org |

Other Selective Oxidation Approaches

Beyond Swern and PCC oxidations, several other methods offer selective conversion of primary alcohols to aldehydes, often with advantages in terms of mildness, chemoselectivity, and environmental impact.

Dess-Martin Periodinane (DMP) Oxidation: Dess-Martin Periodinane (DMP) is a hypervalent iodine compound known for its mild and selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. chemistrysteps.comwikipedia.orgorganic-chemistry.org It offers advantages such as milder conditions (room temperature, neutral pH), shorter reaction times, higher yields, and simplified workups compared to chromium-based oxidants. libretexts.orgwikipedia.org DMP is particularly useful for sensitive and multifunctional alcohols. wikipedia.org For instance, 10-phenyldec-1-en-4-ol has been oxidized to 10-phenyldec-1-en-4-one using Dess-Martin periodinane in dichloromethane at 0 °C. beilstein-journals.org While specific data for 7-phenylheptanol is not explicitly detailed in the provided search results, DMP's general applicability to primary alcohols makes it a viable approach.

TEMPO-Mediated Oxidations: TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and related nitroxyl (B88944) radicals act as catalytic oxidants for the selective conversion of primary alcohols to aldehydes. beilstein-journals.orgorganic-chemistry.orgmychemblog.comnih.gov These methods often employ a co-oxidant (e.g., NaOCl, Cu(I)/O₂) and can be performed under mild conditions, including aerobic conditions. beilstein-journals.orgorganic-chemistry.orgmychemblog.comnih.govbeilstein-journals.org TEMPO-based oxidations are considered "green" due to their safety and environmental friendliness, often using catalytic amounts of the reagent. mychemblog.comweebly.com They exhibit high chemoselectivity, with minimal over-oxidation to carboxylic acids, and can be faster and provide better yields than classical homogeneous methods, especially under mechanochemical conditions (ball milling). beilstein-journals.orgbeilstein-journals.org For example, 1-octanol (B28484) was successfully oxidized to 1-octanal using a CuBr₂/bpy/TEMPO/KOtBu catalyst system under aerobic conditions at 40 °C. nih.gov

Table 3: Other Selective Oxidation Approaches for Primary Alcohols (General)

| Method | Key Reagent(s) | Conditions | Advantages | Reference |

| Dess-Martin Periodinane | Dess-Martin Periodinane (DMP) | DCM or CHCl₃, Room Temp. | Mild, selective, high yields, simplified workup, tolerant of sensitive functional groups, non-acidic. | libretexts.orgchemistrysteps.comwikipedia.orgorganic-chemistry.org |

| TEMPO-mediated | TEMPO (catalytic), co-oxidant (e.g., NaOCl, Cu/O₂) | Various (e.g., CH₂Cl₂/aq. NaOCl, aerobic) | Green, catalytic, highly selective (prevents over-oxidation), efficient, can be faster (mechanochemical). | beilstein-journals.orgorganic-chemistry.orgmychemblog.comnih.govnih.govbeilstein-journals.orgrsc.org |

Approaches from Ester Precursors

Another significant route to this compound involves the reduction of ester precursors, specifically 7-phenylheptanoates. This approach typically employs reducing agents capable of selectively reducing an ester to an aldehyde without further reduction to the corresponding alcohol.

Reduction of 7-Phenylheptanoates

The partial reduction of esters to aldehydes is a common synthetic transformation, often achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures. DIBAL-H is a powerful, yet controllable, reducing agent that can be used to convert esters to aldehydes by stopping the reduction at the aldehyde stage. beilstein-journals.org

A reported synthesis of this compound involved the dropwise addition of DIBAL-H (1 M in THF) to a solution of methyl 7-phenylheptanoate (C₁₄H₂₀O₂) in dichloromethane (CH₂Cl₂) at -78 °C. beilstein-journals.org After a short reaction time (e.g., 30 minutes), the reaction was quenched with a saturated Rochelle's salt solution. beilstein-journals.org The organic layer was then separated, washed, and concentrated to afford the crude product, which could be further purified. beilstein-journals.org This method highlights the utility of DIBAL-H for achieving selective reduction of esters to aldehydes.

Table 4: Reduction of Methyl 7-Phenylheptanoate to this compound

| Reactant | Reagent | Solvent | Temperature | Product | Reference |

| Methyl 7-phenylheptanoate | DIBAL-H | CH₂Cl₂ | -78 °C | This compound | beilstein-journals.org |

Ring-Opening and Rearrangement Strategies

Ring-opening and rearrangement strategies provide effective pathways for the synthesis of complex molecular structures, including this compound and its derivatives, by transforming cyclic precursors into acyclic compounds.

Bisphosphonium-Catalyzed Ring-Opening of Cycloalkenes under Visible-Light Irradiation

A notable method for the oxidative cleavage of cyclic alkenes, leading to the formation of distal phenyl-substituted aldehydes, involves bisphosphonium-catalyzed ring-opening under visible-light irradiation. This oxidant-free and environmentally friendly protocol facilitates the selective integration of alkoxy radical-mediated C–C bond scission with anti-Markovnikov alkene hydrofunctionalization. The process operates under mild, redox-neutral conditions and can accommodate both activated and unactivated cycloalkenes. rsc.org

For instance, this compound (Compound 15) can be synthesized from 1-phenylcyclohept-1-ene (Compound 1) using a bisphosphonium catalyst (BPP) and 1,2-bis(2,4,6-triisopropylphenyl)disulfane in a mixture of acetonitrile (B52724) and water under blue LED irradiation. After 48 hours, the unstable aldehyde product can be reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄), yielding the alcohol product in 62%. rsc.org

Table 1: Bisphosphonium-Catalyzed Synthesis of this compound Precursor

| Starting Material | Catalyst | Light Source | Solvent System | Reaction Time | Product (after reduction) | Yield |

| 1-phenylcyclohept-1-ene | BPP | Blue LED | CH₃CN/H₂O (10:1) | 48 h | 7-Phenylheptanol | 62% rsc.org |

Iron-Catalyzed Ring-Opening of Cyclic Carboxylic Acids to Generate 7-Oxo-7-Phenylheptanal

The iron-catalyzed photoinduced ligand-to-metal charge transfer (LMCT) enables a decarboxylative ring-opening protocol for cyclic tertiary carboxylic acids, yielding 1,n-dicarbonyl compounds through homolytic C–C bond cleavage. rsc.org, researchgate.net This method is advantageous due to its mild conditions, operational simplicity, and scalability. Mechanistic studies suggest the involvement of peroxy radical species formed via oxygen capture, followed by radical fragmentation. rsc.org

Specifically, 7-oxo-7-phenylheptanal (Compound 2) can be prepared from 1-phenylcycloheptane-1-carboxylic acid (Compound 3). This reaction, conducted under iron-catalyzed photoinduced conditions, results in 7-oxo-7-phenylheptanal as a yellow oil with a 58% yield. rsc.org

Table 2: Iron-Catalyzed Synthesis of 7-Oxo-7-Phenylheptanal

| Starting Material | Catalyst | Conditions | Product | Yield |

| 1-phenylcycloheptane-1-carboxylic acid | Iron | Photoinduced LMCT | 7-oxo-7-phenylheptanal | 58% rsc.org |

Advanced and Stereoselective Synthetic Routes

Advanced synthetic routes, particularly those incorporating stereoselective control, are crucial for producing specific isomers of this compound derivatives, which can be essential for their intended applications.

Organocatalytic Photoredox Methods for Substituted this compound Derivatives

The combination of photoredox catalysis and organocatalysis has emerged as a powerful strategy for asymmetric chemical synthesis, allowing for the enantioselective intermolecular α-alkylation of aldehydes. researchgate.net This interwoven activation pathway typically employs a photoredox catalyst, such as Ru(bpy)₃Cl₂, in conjunction with an imidazolidinone organocatalyst. researchgate.net

An example of a substituted this compound derivative synthesized via organocatalysis and photoredox catalysis is (S)-3-ethyl-7-oxo-7-phenylheptanal (Compound 4). This compound has been prepared from (E)-pent-2-enal and cyclobutanol, followed by purification via column chromatography and preparative TLC. tesisenred.net Such methods enable the generation of highly reactive radical species under mild conditions, bypassing traditional two-electron bond disconnection mechanisms. researchgate.net

Electron Transfer Initiated Cyclization Reactions for Carbon-Carbon Bond Construction Precursors

Electron transfer (ET) initiated cyclization reactions are a significant approach for carbon-carbon bond construction, particularly for creating cyclic precursors or derivatives. These reactions can be initiated by visible light photosensitization, leading to diastereoselective cyclizations of aldehydes or ketones to tethered olefins. acs.org The activation of carbonyl moieties to ketyl radicals, often promoted by photosensitized electron transfer, facilitates intramolecular addition to electron-deficient olefins. acs.org

A relevant example is the synthesis of 6-Allyloxy-7-(4-methoxyphenyl)-7-phenylheptanal (Compound 5), which has been achieved through electron transfer initiated cyclization reactions. This demonstrates the utility of these methods in constructing complex carbon frameworks that serve as precursors for this compound derivatives.

Gram-Scale Synthetic Preparations of this compound and its Derivatives

The development of gram-scale synthetic preparations is vital for translating laboratory-scale reactions into practical, larger-scale production, ensuring the availability of compounds like this compound and its derivatives for further research or application.

One notable example of a gram-scale synthesis of a this compound derivative is the preparation of (3R,5R)-3,5-Dimethyl-7-phenylheptanal (Compound 6). This compound was synthesized on a gram scale (6.21 g, 22.3 mmol) from a precursor using DIBAL-H (diisobutylaluminium hydride) as a reducing agent. The reaction was performed at -65 °C, and the progress was monitored by TLC, indicating rapid and quantitative conversion. nih.gov This demonstrates the feasibility of producing substituted this compound derivatives in quantities suitable for extensive study.

Table 3: Gram-Scale Synthesis of (3R,5R)-3,5-Dimethyl-7-phenylheptanal

| Starting Material | Reagent | Temperature | Scale (Input) | Product |

| Precursor | DIBAL-H | -65 °C | 6.21 g | (3R,5R)-3,5-Dimethyl-7-phenylheptanal nih.gov |

Reactivity and Transformational Chemistry of 7 Phenylheptanal

Nucleophilic Additions and Condensation Reactions

The aldehyde functional group of 7-Phenylheptanal is highly reactive towards nucleophilic species, leading to a variety of addition and condensation products. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecular architectures.

Cyanohydrin Formation

Cyanohydrin formation is a classic nucleophilic addition reaction where a cyanide ion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by protonation to yield a cyanohydrin. This compound readily undergoes this transformation. The reaction is typically base-catalyzed, as the base generates the highly nucleophilic cyanide ion from hydrogen cyanide (HCN). wikipedia.orgereztech.comfishersci.belscollege.ac.in

A specific example demonstrates the conversion of this compound to its silyl-protected cyanohydrin. This process involves the treatment of this compound with potassium cyanide (KCN) and tert-butyldimethylsilyl chloride (TBSCl) in the presence of catalytic zinc iodide (ZnI2). nih.gov The silyl (B83357) protection stabilizes the cyanohydrin, allowing for further synthetic manipulations.

Mechanism Overview of Cyanohydrin Formation:

Nucleophilic Attack: The cyanide anion (CN-) attacks the carbonyl carbon of this compound, pushing the pi electrons onto the oxygen atom to form an alkoxide intermediate. wikipedia.orgereztech.comfishersci.belscollege.ac.in

Proton Transfer: The alkoxide ion then abstracts a proton from a proton source (e.g., HCN or solvent), regenerating the cyanide catalyst and forming the cyanohydrin. wikipedia.orgereztech.comfishersci.belscollege.ac.in

Table 1: Reagents for Silyl-Protected Cyanohydrin Formation from this compound

| Reactant/Catalyst | Role |

| This compound | Aldehyde substrate |

| Potassium Cyanide (KCN) | Source of cyanide nucleophile |

| tert-Butyldimethylsilyl chloride (TBSCl) | Silylating agent for protection |

| Zinc Iodide (ZnI2) | Lewis acid catalyst |

Cyclic Aldol (B89426) Reactions of 7-Oxo-7-Phenylheptanal

While this compound itself is a mono-aldehyde, a related diketo-aldehyde, 7-Oxo-7-Phenylheptanal, is known to undergo intramolecular (cyclic) aldol reactions. nih.govnih.govchegg.com This type of reaction is a powerful tool for forming cyclic systems by creating new carbon-carbon bonds. Aldol condensations typically involve the reaction of an enolate ion with a carbonyl compound, often followed by dehydration. nih.govamericanelements.comfishersci.catcichemicals.com

7-Oxo-7-Phenylheptanal, which contains both an aldehyde and a ketone functionality within the same molecule, can cyclize under basic conditions. The enolate formed from the ketone or aldehyde can attack the other carbonyl group intramolecularly, leading to a cyclic β-hydroxy carbonyl compound. This intermediate can then dehydrate to form an α,β-unsaturated cyclic ketone. nih.govamericanelements.comfishersci.catcichemicals.com

It is important to note that 7-Oxo-7-Phenylheptanal is reported to be unstable and prone to rapid oxidation to oxocarboxylic acid derivatives, necessitating its direct use in intramolecular aldol reactions after synthesis. uni.lu

Spectroscopic Data for 7-Oxo-7-Phenylheptanal (3f) uni.lu:

1H NMR (300 MHz, CDCl3) δ: 9.78 (t, J = 1.5 Hz, 1H), 7.95 (d, J = 7.2 Hz, 2H), 7.59-7.43 (m, 3H), 2.98 (t, J = 7.2 Hz, 2H), 2.46 (td, J = 7.2 Hz, J = 1.5 Hz, 2H), 1.82-1.65 (m, 4H), 1.48-1.40 (m, 2H).

13C NMR (75 MHz, CDCl3) δ: 202.5, 200.1, 137.0, 133.0, 128.6, 128.0, 43.7, 38.2, 28.8, 23.9, 21.9.

IR (neat): 2938, 2863, 2724, 1723, 1686, 1597, 1580, 1449, 1218, 755, 692 cm-1.

Condensation with Heterocyclic Precursors via Oxazole (B20620) Metalation

This compound participates in condensation reactions with metalated heterocyclic compounds, particularly oxazoles, which are important in the synthesis of diverse biologically active molecules. A prominent method involves the Vedejs oxazole metalation, where an oxazole is metalated (e.g., lithiated at the C2 position) to generate a nucleophilic species. nih.govchegg.comnih.govchegg.com

This metalated oxazole then undergoes a condensation reaction with the aldehyde functionality of this compound. The initial product of this nucleophilic addition is an alcohol. In many synthetic sequences, this alcohol is subsequently protected, for instance, as a tert-butyldimethylsilyl (TBS) ether, to facilitate further transformations. nih.govchegg.comnih.govchegg.com This strategy is crucial for building complex α-ketoheterocycles, which are relevant in medicinal chemistry. nih.govchegg.comnih.govchegg.com

Catalytic Hydrogenation and Reduction Pathways to Alcohols (e.g., 7-Phenylheptan-1-ol)

Aldehydes are readily reduced to primary alcohols, and this compound is no exception. The reduction of the aldehyde group to a hydroxyl group is a fundamental transformation in organic chemistry, leading to 7-Phenylheptan-1-ol (B1581362) (PubChem CID: 154271).

Common methods for this reduction include:

Catalytic Hydrogenation: This involves reacting the aldehyde with hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is generally clean and efficient.

Hydride Reagents: Stoichiometric or catalytic amounts of metal hydride reagents are widely used. Examples include:

Sodium Borohydride (B1222165) (NaBH4) (PubChem CID: 4311764): A milder reducing agent, typically used for aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH4) (PubChem CID: 28112): A powerful reducing agent capable of reducing a wide range of functional groups, including aldehydes.

Diisobutylaluminum Hydride (DIBAL-H) (PubChem CID: 14487): Can be used for selective reduction of aldehydes, or for partial reduction of esters and nitriles to aldehydes. lscollege.ac.in

While direct catalytic hydrogenation of this compound to 7-Phenylheptan-1-ol was not explicitly detailed in the provided search results, the reverse transformation (oxidation of 7-Phenylheptan-1-ol to this compound) is documented, implying the feasibility of the reduction. For instance, 7-Phenylheptan-1-ol can be oxidized to this compound using reagents like Dess-Martin Periodinane (DMP) (PubChem CID: 159087) or copper-based catalytic systems involving TEMPO (PubChem CID: 2724126) and 4,4'-dimethoxy-2,2'-bipyridine (B102126) (PubChem CID: 2733927). lscollege.ac.in

Halogenation and Alkylation Reactions

The reactivity of this compound can also extend to halogenation and alkylation processes, particularly in the context of radical chemistry.

Advanced Coupling Reactions

The integration of this compound into advanced coupling reactions showcases its role in forming new carbon-carbon bonds, expanding molecular complexity. These reactions often leverage the compound's aldehyde functionality or introduce new reactive sites through derivatization.

Stille Coupling in the Synthesis of this compound Derivatives

The Stille coupling reaction, a palladium-catalyzed cross-coupling between an organotin compound (stannane) and an organic electrophile (typically a halide or triflate), has proven instrumental in synthesizing derivatives of this compound fishersci.sefishersci.cafishersci.at. This method is favored for its tolerance of various functional groups and its ability to retain olefin stereochemistry under mild conditions fishersci.sefishersci.at.

A notable application involves the synthesis of 5-aryl substituted 7-phenyl-1-(oxazol-2-yl)heptan-1-ones. In this multi-step sequence, this compound is initially condensed with a lithiated oxazole, followed by protection of the resulting alcohol as a tert-butyldimethylsilyl (TBS) ether. Subsequent selective C5-lithiation of the oxazole ring, followed by treatment with tributyltin chloride (Bu3SnCl), yields an organostannane derivative. This stannane (B1208499) then participates in a Stille coupling reaction with various aryl halides, effectively introducing diverse aryl substituents at the C5 position of the oxazole ring wikipedia.org. This strategy highlights the ability to introduce complex aromatic systems onto a pre-functionalized this compound scaffold. Palladium catalysts, such as Pd(0) or Pd(II) complexes, are typically employed for these transformations fishersci.sefishersci.cafishersci.at.

Table 1: Stille Coupling in the Synthesis of this compound Derivatives

| Reaction Step | Reactant(s) | Reagent(s)/Catalyst(s) | Product(s) / Intermediate(s) | Key Conditions | Reference(s) |

| Initial Condensation | This compound, Lithiated Oxazole | - | Alcohol intermediate | - | wikipedia.orgfishersci.fiwikipedia.org |

| Alcohol Protection | Alcohol intermediate | TBSCl | 2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole | - | wikipedia.orgfishersci.fiwikipedia.org |

| C5-Lithiation & Stannylation | 2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole | tert-BuLi, Bu3SnCl | 2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)-5-(tributylstannyl)oxazole | -78 °C to -40 °C (lithiation) | wikipedia.org |

| Stille Coupling | Organostannane, Aryl Halides | Palladium Catalyst (e.g., Pd(0) or Pd(II) complexes) | 5-aryl substituted 7-phenyl-1-(oxazol-2-yl)heptan-1-ones | Generally mild conditions | wikipedia.org |

Chemo- and Regioselective Transformations of the Aldehyde Moiety

The aldehyde group (-CHO) of this compound is a highly reactive electrophilic center, enabling a range of chemo- and regioselective transformations. These reactions are crucial for diversifying the compound's structure while preserving the integrity of other functional groups.

One significant transformation is the formation of silyl-protected cyanohydrins. This compound reacts with potassium cyanide (KCN) and tert-butyldimethylsilyl chloride (TBSCl) in the presence of catalytic zinc iodide (ZnI2) to yield the corresponding silyl-protected cyanohydrin. This reaction is highly regioselective, occurring exclusively at the aldehyde carbon, and provides a route to α-hydroxynitriles, which are versatile synthetic intermediates nih.gov.

Nucleophilic additions to the aldehyde are common and proceed with high regioselectivity to the carbonyl carbon. Examples include reactions with organometallic reagents:

Treatment of this compound with n-butyllithium (n-BuLi) followed by 1-octyne (B150090) results in the formation of 1-phenylpentadec-8-yn-7-ol, demonstrating the addition of an acetylide anion to the aldehyde fishersci.ca.

Similarly, reactions with Grignard reagents such as ethynylmagnesium bromide and allylmagnesium bromide lead to the formation of 9-phenylnon-1-yn-3-ol and 10-phenyldec-1-en-4-ol, respectively fishersci.ca. These transformations highlight the aldehyde's susceptibility to various carbon nucleophiles, extending the carbon chain at the carbonyl position.

Condensation reactions involving the aldehyde moiety are also prominent. This compound has been shown to undergo condensation with lithiated heterocycles, such as thiazole (B1198619) and oxazole, leading to the formation of new carbon-carbon bonds adjacent to the heterocyclic ring wikipedia.orgfishersci.fiwikipedia.orgnih.govwikipedia.org. These reactions typically generate secondary alcohols, which can then be further functionalized, for example, by protection as silyl ethers or oxidation.

While this compound itself is an aldehyde, related compounds containing both aldehyde and ketone functionalities, such as 7-oxo-7-phenylheptanal, have been observed to undergo intramolecular cyclic aldol reactions in the presence of a base ereztech.comwikipedia.org. This illustrates the inherent reactivity of aldehyde groups in forming new cyclic structures under appropriate conditions.

Furthermore, the aldehyde group can participate in reversible addition reactions. For instance, aldehydes readily react with water to form geminal-diols (hydrates) and with alcohols to form hemiacetals and acetals fishersci.comeasychem.org. Acetals, in particular, are widely utilized in organic synthesis as protecting groups for aldehydes due to their stability under various reaction conditions and their facile deprotection when desired easychem.org. The interconversion of the aldehyde to its corresponding alcohol (reduction) or carboxylic acid (oxidation) is also a fundamental aspect of its transformational chemistry, with reagents like Dess-Martin periodinane being employed for the oxidation of alcohols back to aldehydes or ketones wikipedia.orgfishersci.fiwikipedia.orgnih.govfishersci.ca.

Table 2: Chemo- and Regioselective Transformations of the this compound Aldehyde Moiety

| Reaction Type | Reactant(s) | Reagent(s)/Catalyst(s) | Product(s) | Key Conditions | Reference(s) |

| Silyl-protected Cyanohydrin Formation | This compound | KCN, TBSCl, catalytic ZnI2 | Silyl-protected cyanohydrin of this compound | Room temperature, Ar, 72h | nih.gov |

| Condensation | This compound | C2-lithiated Thiazole | Alcohol (followed by TBS protection) | - | nih.govwikipedia.org |

| Condensation | This compound | Vedejs oxazole metalation product (lithiated Oxazole) | Alcohol (followed by TBS protection) | - | wikipedia.orgfishersci.fiwikipedia.org |

| Nucleophilic Addition (Acetylide) | This compound | n-BuLi, 1-Octyne | 1-Phenylpentadec-8-yn-7-ol | -78 °C to 0 °C, then rt for 1h | fishersci.ca |

| Nucleophilic Addition (Grignard) | This compound | Ethynylmagnesium bromide | 9-Phenylnon-1-yn-3-ol | 0 °C, then rt for 30 min | fishersci.ca |

| Nucleophilic Addition (Grignard) | This compound | Allylmagnesium bromide | 10-Phenyldec-1-en-4-ol | 0 °C, then rt for 30 min | fishersci.ca |

| Cyclic Aldol Reaction (Example) | 7-oxo-7-phenylheptanal | Base | Cyclic Aldol Product | Presence of base | ereztech.comwikipedia.org |

| Oxidation of Alcohol (Post-Aldehyde Reaction) | Alcohol (e.g., from above additions) | Dess-Martin periodinane | Ketone/Aldehyde | Room temperature, CH2Cl2 | wikipedia.orgfishersci.fiwikipedia.orgnih.govfishersci.ca |

Role of 7 Phenylheptanal in the Synthesis of Complex Molecules and Bioactive Compounds

Building Block for Pharmaceutical and Agrochemical Intermediates

The bifunctional nature of 7-phenylheptanal makes it an important building block for the development of pharmacologically active compounds, particularly in the realm of enzyme inhibitors.

Synthesis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

This compound directly participates in the synthesis of α-ketoheterocycle-based inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane protein that degrades endogenous fatty acid amides, such as anandamide (B1667382) and oleamide, which are involved in neuromodulation and signaling. molbase.comnih.gov Consequently, FAAH has emerged as a significant therapeutic target for various clinical disorders, including pain, inflammation, and sleep disturbances. molbase.comnih.gov

In the synthesis of these potent and selective FAAH inhibitors, this compound is employed in condensation reactions. For example, a key intermediate (Intermediate 4) used in the development of 5-substituted 7-phenyl-1-(oxazol-2-yl)heptan-1-ones was generated through Vedejs oxazole (B20620) metalation, followed by condensation with this compound, and subsequent protection of the resulting alcohol with tert-butyldimethylsilyl (TBS) group. molbase.com This synthetic route highlights this compound's utility in constructing the aliphatic chain and phenyl moiety essential for the inhibitory activity of these compounds.

Precursors for Verticipyrone (B1247765) Analogues as Mitochondrial Complex I Inhibitors

This compound also serves as a precursor in the synthesis of structural analogues of verticipyrone (PubChem CID: 10149757), a natural product known for its inhibitory activity against mitochondrial complex I. guidechem.comvulcanchem.com Mitochondrial complex I inhibitors are of considerable interest in medicinal chemistry, particularly for their potential in anticancer research due to their ability to modulate cellular respiration.

In the synthetic pathway to these analogues, this compound (referred to as aldehyde 23) is typically prepared via the Swern oxidation of commercially available 7-phenylheptanol, yielding the aldehyde almost quantitatively. vulcanchem.com This aldehyde is then subjected to coupling reactions to form the desired verticipyrone analogues. Research findings indicate that the aliphatic side chain, derived from precursors like this compound, significantly influences the interaction of these analogues with mitochondrial complex I, thereby affecting their inhibitory potency. vulcanchem.com

Development of Novel Organic Building Blocks for Diverse Applications

The presence of both an aldehyde group and a phenyl group within its structure makes this compound, and its derivatives, valuable for the development of novel organic building blocks. These building blocks are fundamental components in organic synthesis, facilitating the modular assembly of complex molecular architectures with tailored properties for applications in areas such as medicinal chemistry and material science.

A relevant example illustrating the synthetic versatility of this scaffold is 7-oxo-7-phenylheptanal (PubChem CID: 10856601), a related keto-aldehyde. This compound is known to undergo cyclic aldol (B89426) reactions in the presence of a base. The cyclic aldol reaction is a powerful carbon-carbon bond-forming transformation that enables the creation of cyclic systems with defined stereochemistry, which are common and essential motifs in many natural products and pharmaceutical agents. This reaction exemplifies how derivatives incorporating the phenylheptanal framework can be leveraged to generate intricate molecular structures, contributing to the development of novel organic building blocks for diverse synthetic and material applications. Furthermore, chiral derivatives, such as (S)-3-ethyl-7-oxo-7-phenylheptanal, have been demonstrated to be readily convertible into a variety of useful chiral building blocks, emphasizing the utility of this class of compounds in asymmetric synthesis.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms in 7-Phenylheptanal Transformations

Understanding the precise pathways through which this compound undergoes chemical transformations is crucial for its synthetic utility and for predicting its reactivity. This section explores key mechanistic pathways relevant to aldehyde chemistry, which can be extrapolated to this compound.

Photoinduced Ligand-to-Metal Charge Transfer Mechanisms

Photoinduced Ligand-to-Metal Charge Transfer (LMCT) mechanisms involve the absorption of light by a photosensitizer, leading to electronically excited state intermediates that enable novel reactive pathways. In LMCT catalysis, the coordination of a ligand to a metal center, followed by light excitation, results in the formation of a reactive radical and a reduced metal center. This process facilitates various organic transformations. nih.gov While specific mechanistic investigations of photoinduced LMCT reactions involving this compound were not found, aldehydes, including those with aromatic substituents, can participate in photoredox catalytic cycles. These cycles often involve the generation of radical intermediates, which can then undergo further reactions. For instance, related compounds have been studied where photoinduced LMCT processes are speculated to involve carbon-centered radical species, influencing C-C bond cleavage processes. rsc.org

Electron Transfer Pathways in Carbon-Carbon Bond Forming Cyclization Reactions

Electron transfer (ET) pathways play a significant role in various carbon-carbon bond forming cyclization reactions. These reactions often proceed via single electron transfer (SET) mechanisms, which are fundamental in many biological systems, such as oxidative phosphorylation and photosynthesis. In synthetic chemistry, electron transfer initiated cyclization reactions have been successfully employed for constructing carbon-carbon bonds by tuning the chemoselectivity and reactivity of substrates. Olefins and allenes, for example, can act as nucleophiles in these cyclization reactions to generate carbocycles. Intramolecular acyl radical cyclizations, enabled by photoredox catalysis, can also lead to the formation of new C-C bonds, along with C-O and C-N bonds, in a single step. amazonaws.com While direct detailed electron transfer pathways for C-C bond forming cyclizations of this compound were not explicitly found in the provided literature, the aldehyde functionality is susceptible to radical additions and cyclizations under appropriate electron transfer conditions. Derivatives containing the phenylheptanal backbone have been implicated in such cyclization processes.

Computational Chemistry and Molecular Modeling for Reaction Pathways

Computational chemistry and molecular modeling are indispensable tools for investigating chemical reactions at the atomic scale, providing insights into molecular behavior and properties. These techniques, including quantum mechanics (QM) methods, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, are widely used to elucidate fundamental electronic structures, energies, and reaction pathways. mdpi.comanu.edu.aumpg.deresearchgate.net

Computational methods allow chemists to:

Simulate chemical processes and quantify reactivity. anu.edu.au

Study reaction mechanisms by mapping reaction pathways and identifying transition states. anu.edu.aumuni.cz

Predict experimental properties and spectra, such as IR and UV/Vis spectra, and NMR chemical shifts. anu.edu.au

Understand the intricate aspects of complex systems, from drug design to enzymatic catalysis. mdpi.comresearchgate.net

For aldehydes like this compound, computational studies can be employed to:

Determine the most stable conformations and electronic properties.

Map potential energy surfaces for various reactions, such as nucleophilic additions, cyclizations, or radical reactions.

Investigate the role of catalysts or environmental factors (e.g., solvent effects) on reaction rates and selectivities.

Elucidate the nature of intermediates and transition states, providing a deeper understanding of the reaction mechanism.

While specific computational studies on the reaction pathways of this compound were not detailed in the provided search results, these general applications of computational chemistry are directly relevant to understanding its reactivity.

Stereochemical Control and Enantioselectivity in Syntheses Involving this compound Derivatives

Stereochemical control and enantioselectivity are critical aspects of organic synthesis, particularly for creating chiral molecules with specific biological activities. Various strategies are employed to achieve high stereocontrol, including the use of chiral catalysts (e.g., organocatalysts, metal complexes), chiral auxiliaries, and kinetic resolution. oaepublish.comorganic-chemistry.orgnih.govchemrxiv.orgnih.gov

In the context of aldehydes, which contain a prochiral carbonyl carbon, achieving enantioselectivity in reactions such as aldol (B89426) reactions, Michael additions, or reductions is a significant area of research. For instance, this compound has been utilized as a starting material in the synthesis of complex derivatives, such as 1,3-thiazole inhibitors, through condensation reactions. nih.gov While the provided information does not explicitly detail enantioselective transformations directly involving the aldehyde group of this compound itself leading to chiral centers with controlled stereochemistry, the general principles of asymmetric synthesis would apply.

Approaches that could be relevant for achieving stereochemical control with this compound or its derivatives include:

Asymmetric Catalysis: Utilizing chiral organocatalysts or metal-ligand complexes to direct the formation of specific enantiomers in reactions involving the aldehyde group (e.g., asymmetric aldol reactions, asymmetric additions).

Chiral Auxiliaries: Attaching a removable chiral group to this compound or a derivative to control the stereochemistry of a subsequent reaction, as seen in Diels-Alder reactions using chiral sultams. chemrxiv.org

Kinetic Resolution: Differentiating between enantiomers in a racemic mixture based on their reaction rates with a chiral reagent or catalyst. organic-chemistry.org

The development of new methods for bond formation that offer opportunities for enantioselective catalysis is continuously driven by the structural complexity and specific functionalities of target molecules. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the connectivity and environment of atoms within a molecule. For 7-Phenylheptanal, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming its characteristic functional groups and aliphatic chain.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides insights into the number of distinct proton environments, their chemical shifts, and coupling patterns, which collectively define the molecular structure. For this compound, a typical ¹H NMR spectrum (400 MHz, CDCl₃) reveals characteristic signals corresponding to both the aromatic and aliphatic protons, as well as the unique aldehyde proton chegg.com.

The aldehyde proton (CHO) typically appears as a triplet at δ 9.76 ppm with a coupling constant of J = 1.6 Hz, indicating its presence and the two adjacent protons chegg.com. The aromatic protons of the phenyl group are observed as multiplets in the region of δ 7.31-7.25 ppm (2H) and 7.21-7.15 ppm (3H) chegg.com. The aliphatic chain protons are distributed across several signals: a triplet at δ 2.60 ppm (J = 6.4 Hz, 2H) corresponding to the methylene (B1212753) group adjacent to the phenyl ring, a triplet of doublets at δ 2.42 ppm (J = 6.0, 1.6 Hz, 2H) for the methylene group alpha to the aldehyde, and multiplets at δ 1.68-1.56 ppm (4H) and 1.38-1.31 ppm (6H) for the remaining methylene protons in the chain chegg.com.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment (Proton Type) |

| 9.76 | t | 1.6 | 1H | CHO (Aldehyde proton) |

| 7.31-7.25 | m | - | 2H | Ar-H (Phenyl) |

| 7.21-7.15 | m | - | 3H | Ar-H (Phenyl) |

| 2.60 | t | 6.4 | 2H | Ar-CH₂- (Benzylic) |

| 2.42 | td | 6.0, 1.6 | 2H | -CH₂-CHO (α-Aldehyde) |

| 1.68-1.56 | m | - | 4H | -CH₂-CH₂- (Aliphatic) |

| 1.38-1.31 | m | - | 6H | -CH₂-CH₂-CH₂- (Aliphatic) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule, with each unique carbon environment giving rise to a distinct signal. For this compound, the ¹³C NMR spectrum (125 MHz, CDCl₃) confirms the presence of 13 carbon atoms, consistent with its molecular formula chegg.com.

The characteristic aldehyde carbon (CHO) resonates at δ 202.9 ppm chegg.com. The aromatic carbons of the phenyl group appear at δ 142.7, 128.4, 128.2, and 125.6 ppm chegg.com. The aliphatic carbons of the heptyl chain show signals at δ 43.9, 35.9, 31.4, 29.2, 29.1, 29.0, and 22.0 ppm, corresponding to the various methylene groups along the chain chegg.com.

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (Carbon Type) |

| 202.9 | CHO (Aldehyde carbon) |

| 142.7 | Ar-C (Quaternary phenyl) |

| 128.4 | Ar-CH (Phenyl) |

| 128.2 | Ar-CH (Phenyl) |

| 125.6 | Ar-CH (Phenyl) |

| 43.9 | -CH₂-CHO (α-Aldehyde) |

| 35.9 | Ar-CH₂- (Benzylic) |

| 31.4 | -CH₂- (Aliphatic) |

| 29.2 | -CH₂- (Aliphatic) |

| 29.1 | -CH₂- (Aliphatic) |

| 29.0 | -CH₂- (Aliphatic) |

| 22.0 | -CH₂- (Aliphatic) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its structural features through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the precise determination of elemental composition.

High-Resolution Mass Spectrometry (HRMS)

For this compound, HRMS analysis (EI+) confirms its molecular formula C₁₃H₁₈O. The calculated exact mass for the molecular ion (M)⁺ is 190.1352, which is in excellent agreement with the experimentally found mass of 190.1348 chegg.com. This precise mass measurement is crucial for distinguishing this compound from other compounds with similar nominal masses but different elemental compositions.

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) is typically observed, and its fragmentation pattern provides structural clues. Aldehydes commonly exhibit an M-1 peak due to α-cleavage, and α-cleavage is often the predominant fragmentation mode, yielding diagnostic fragments. While specific fragmentation patterns for this compound beyond the molecular ion were not detailed in the provided sources, the accurate molecular ion mass is a key identifier.

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for the purification of chemical compounds from reaction mixtures and for assessing their purity. Flash chromatography is a widely used method in organic synthesis for these purposes.

Flash Chromatography for Purification

Flash chromatography is a rapid and efficient purification technique that utilizes pressurized gas to push a solvent through a column packed with a stationary phase, typically silica (B1680970) gel. This method is faster and more efficient than traditional column chromatography and is commonly employed for purifying reaction mixtures, removing impurities, and isolating desired compounds with high purity.

For this compound, purification has been successfully achieved using flash chromatography. In one reported instance, the product was isolated as a colorless oil with a 74% yield using 5% ethyl acetate (B1210297) in hexanes as the eluent chegg.com. This indicates that a non-polar to moderately polar solvent system is effective for separating this compound from other components in a crude reaction mixture, consistent with its relatively non-polar nature. Flash chromatography is a versatile technique, and the choice of solvent system (e.g., ethyl acetate in hexanes or acetone (B3395972) in hexanes) and stationary phase (e.g., silica gel) can be optimized based on the specific impurities present and the desired purity.

Table 3: Flash Chromatography Conditions for this compound

| Technique | Stationary Phase | Eluent System | Observed Yield | Physical State |

| Flash Chromatography | Silica gel | 5% Ethyl Acetate in Hexanes | 74% chegg.com | Colorless oil chegg.com |

Catalytic Systems in 7 Phenylheptanal Chemistry

Metal-Catalyzed Processes

Metal-catalyzed reactions offer powerful tools for modifying 7-Phenylheptanal or synthesizing related compounds, leveraging the unique properties of transition metals.

Palladium catalysis plays a significant role in the chemistry involving this compound, particularly in C-H activation and cross-coupling strategies. For instance, this compound has been implicated in palladium-catalyzed C-H activation reactions for the direct functionalization of heptane (B126788) derivatives. This approach aims to optimize catalytic cycles involving the compound vulcanchem.com. While specific detailed findings for the direct transformation of the aldehyde group of this compound via palladium-catalyzed C-H activation are not extensively detailed, the general principle involves the activation of C(sp3)-H bonds adjacent to directing groups, leading to new bond formations nih.govnih.gov.

Furthermore, this compound serves as a key starting material in multi-step syntheses where palladium-catalyzed cross-coupling reactions are integral. For example, in the synthesis of certain inhibitors, a palladium-catalyzed cross-coupling reaction between an aryl stannane (B1208499) and an acid chloride is employed, with this compound being a precursor to one of the fragments google.comresearchgate.net. This highlights its utility as a building block in sequences incorporating palladium-catalyzed bond formations.

Copper catalysts are versatile in mediating various transformations of aldehydes, including those relevant to this compound. Copper(II)-catalyzed asymmetric Henry reactions have been successfully applied to aliphatic aldehydes, providing a pathway for the enantioselective synthesis of β-nitro alcohols diva-portal.org. This reaction involves the addition of nitromethane (B149229) to the aldehyde, forming a new carbon-carbon bond with control over stereochemistry.

Another significant copper-catalyzed transformation relevant to aldehydes is the asymmetric propargylation. Copper catalysts enable the highly enantio- and regioselective propargylation of various aldehydes, including aliphatic ones, with propargyl borolane reagents, yielding chiral homopropargylic alcohols nih.gov. This method allows for the direct addition of a propargyl group to the aldehyde carbonyl, expanding the structural complexity of this compound derivatives.

Copper catalysts also facilitate the regioselective synthesis of polysubstituted pyrroles from aldehydes, amines, and nitroalkenes. This process, involving a 1,2-phenyl/alkyl migration, demonstrates copper's ability to promote complex cascade reactions starting from aldehydes mdpi.com.

While direct examples of iron-catalyzed ring-opening reactions specifically involving this compound are not widely documented, iron catalysts are known to mediate various ring-opening transformations that lead to the formation of aldehydes and ketones. For instance, iron-catalyzed cleavage of allylic alcohols can yield aldehydes and ketones, including ring-opened products from cyclic allylic alcohols google.com. This principle suggests a potential for iron-catalyzed ring-opening strategies to generate or modify aldehyde structures like this compound from cyclic precursors.

Additionally, iron-catalyzed reductive ring-opening reactions of heterocycles such as isoxazoles and isoxazolines have been reported, demonstrating iron's utility in cleaving cyclic systems under reductive conditions researchgate.net. These general methodologies highlight the broader applicability of iron catalysis in accessing aldehyde functionalities through ring-opening pathways.

Ruthenium complexes are effective catalysts for hydroesterification, a reaction that adds an ester group across an unsaturated bond, often involving carbon monoxide and an alcohol. While this compound itself might not be a direct substrate for hydroesterification, this catalytic process is highly relevant in the synthesis of related compounds and can be used to prepare precursors or derivatives. For example, ruthenium-catalyzed hydroesterification is a key step in the synthesis of lactones from allylic and homoallylic alcohols, providing an efficient route to cyclic ester compounds chegg.com.

Furthermore, ruthenium-mediated hydroesterification has been utilized in the convergent and stereoselective synthesis of complex natural product fragments, such as the C16-C35 spiroketal unit of integramycin chegg.com. A related compound, 6-Benzyloxy-7-(4-methoxyphenyl)-7-phenylheptanal, has been mentioned in the context of ruthenium-catalyzed C-C bond formation, indicating the applicability of ruthenium catalysis to phenylheptanal derivatives chegg.com. Ruthenium also catalyzes hydroformylation of alkenes to aldehydes, a process that could potentially lead to the formation of this compound from a suitable olefin precursor nih.gov.

Iron-Catalyzed Ring-Opening Reactions

Organocatalysis in Stereoselective Transformations

Organocatalysis, utilizing small organic molecules as catalysts, offers a powerful and often enantioselective approach to chemical transformations. This compound has been a substrate in such stereoselective reactions, particularly in asymmetric aldol (B89426) reactions.

A notable example is the asymmetric cross-aldol reaction involving α-keto hydrazones and α,β-unsaturated aldehydes. In this context, (S)-7-Phenylheptanal has been identified as a product or reactant in general procedures for catalytic enantioselective reactions nih.govacsgcipr.org. Organocatalysts, often proline-based derivatives, are known to promote direct asymmetric aldol reactions, forming β-hydroxy carbonyl compounds with high enantioselectivity. These reactions typically proceed under mild conditions and are crucial for building complex chiral molecules.

Another relevant example involves 7-Oxo-7-phenylheptanal (PubChem CID 344830), a derivative of this compound, which undergoes a cyclic aldol reaction in the presence of a base. This demonstrates the intrinsic reactivity of the aldol motif within the phenylheptanal scaffold and its potential for intramolecular cyclizations.

Table 1: Organocatalytic Transformations Involving this compound and Related Compounds

| Reaction Type | Substrate/Product (if this compound) | Catalyst Type | Key Outcome / Property | Reference |

| Asymmetric Cross-Aldol | (S)-7-Phenylheptanal (Product/Reactant) | Organocatalyst | Enantioselective C-C bond formation | nih.govacsgcipr.org |

| Cyclic Aldol Reaction | 7-Oxo-7-phenylheptanal | Base (e.g., amine) | Intramolecular cyclization to form cyclic product |

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis, employing enzymes or whole cells, provides highly selective and environmentally friendly routes for chemical synthesis. While specific enzymatic transformations of this compound are not extensively detailed in the literature, general principles and analogous reactions suggest potential pathways.

Enzymes like 2-Deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) are known to catalyze aldol reactions using aldehydes as both donor and acceptor components. Although DERA typically accepts aldehydes with shorter chains (up to four carbons), it demonstrates the feasibility of enzymatic aldol reactions with aldehydes. This suggests that other aldolases or engineered enzymes could potentially mediate similar transformations with this compound.

Furthermore, enzymes such as P450 monooxygenases are capable of oxidizing long-chain alkylphenols through ω-oxidation, which involves hydroxylation at the terminal carbon of the alkyl side-chain researchgate.net. Given that this compound possesses a long aliphatic chain with a phenyl group, similar enzymatic systems could potentially be explored for its selective oxidation or reduction. Biocatalytic oxidations, generally involving alcohol dehydrogenases/oxidases and aldehyde oxidases, can convert primary alcohols to aldehydes and then to carboxylic acids, or vice versa. This indicates that this compound could be enzymatically oxidized to 7-phenylheptanoic acid (PubChem CID 520987) or reduced to 7-phenylheptan-1-ol (B1581362) (PubChem CID 249502).

Enzyme-Mediated Synthesis of Derivatives

Direct enzyme-mediated synthesis focusing on the derivatization of this compound itself, such as its hydroxylation, epoxidation, or other functional group modifications via enzymatic pathways, is not extensively documented in the provided research findings. However, the field of biocatalysis provides general strategies for the enzymatic synthesis and modification of aldehydes, which could theoretically be applied or adapted for compounds like this compound.

Enzymes such as carboxylic acid reductases (CARs) (EC 1.2.1.30) are known to catalyze the reduction of carboxylic acids to their corresponding aldehydes, a process that typically requires ATP and NADPH as cofactors. This represents a significant route for aldehyde production in general, offering a selective alternative to chemical methods that often struggle with over-reduction to alcohols fishersci.calipidmaps.orguni.lu. Similarly, alcohol dehydrogenases (ADHs) and alcohol oxidases (AOs) play crucial roles in the interconversion of alcohols and aldehydes. ADHs facilitate reversible redox reactions between alcohols and aldehydes, often utilizing NAD(P)H as a cofactor, while AOs oxidize alcohols to aldehydes using molecular oxygen, producing hydrogen peroxide as a byproduct thegoodscentscompany.comuni.lumdpi.comacsgcipr.org.

While this compound has been employed as a starting material in multi-step synthetic sequences, particularly in the chemical synthesis of α-ketoheterocycle-based inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), these transformations are predominantly chemical rather than direct enzymatic derivatizations of this compound itself nih.govzhounan.orgnih.govmetabolomicsworkbench.orggoogleapis.comnih.govgoogle.comnih.gov. For instance, its condensation with other reagents forms intermediates that are then chemically transformed. One instance mentions the preparation of (S)-3-ethyl-7-oxo-7-phenylheptanal via organocatalytic and biocatalytic asymmetric radical conjugate additions, indicating the involvement of biocatalysis in generating related derivatives, though specific enzymatic details directly acting on this compound are not explicitly detailed fishersci.ca.

Role of Oxidoreductases in Related Alkyl Chain Functionalization (e.g., P450)

Oxidoreductases, particularly the vast superfamily of cytochrome P450 (CYP) enzymes, are central to the functionalization of unactivated C-H bonds in a wide array of organic compounds, including those with alkyl chains similar to this compound hmdb.canih.govfishersci.canih.govnih.gov. These heme-containing monooxygenases typically catalyze the insertion of one oxygen atom from molecular oxygen into a substrate, with the other oxygen atom being reduced to water, often requiring NAD(P)H as an electron donor fishersci.ca.

A significant area of P450 activity relevant to this compound's alkyl chain is the ω-hydroxylation of fatty acids. Enzymes within the CYP4 family, for example, are known to hydroxylate fatty acids at their terminal (ω) or penultimate (ω-1) carbon atoms. Human P450 4A11 (CYP4A11) is a prominent example, primarily catalyzing the ω-hydroxylation of fatty acids such as lauric acid, a process crucial for their metabolism wikipedia.orglipidmaps.org. Similarly, arachidonic acid is metabolized by CYP4A and CYP4F families, yielding products like 20-hydroxyeicosatetraenoic acid (20-HETE) through ω-hydroxylation hmdb.cawikipedia.org.

Beyond ω-hydroxylation, the CYP152 family of P450 enzymes functions as peroxygenases, utilizing hydrogen peroxide to catalyze various oxidative reactions on fatty acids. These reactions include α- and β-hydroxylation, as well as oxidative decarboxylation, which can lead to shorter alkyl-chain fatty acids. For instance, CYP152N1 from Exiguobacterium sp. AT1b can catalyze the α-selective hydroxylation of myristic acid, and at higher H2O2 concentrations, can produce shorter fatty acids like tridecanoic acid through oxidative decarboxylation hmdb.cawikipedia.org.

Fungal P450s also demonstrate versatile alkyl chain functionalization. The fungal P450 CYP5136A3 from Phanerochaete chrysosporium, a white-rot fungus, exhibits oxidation activity towards alkylphenols with varying alkyl side-chain lengths (C3-C9). This enzyme primarily performs ω-oxidation (hydroxylation at the terminal carbon) of the alkyl side chain. In whole-cell biocatalysis assays, an aldehyde metabolite accumulated, suggesting that subsequent dehydrogenase activity within the host yeast (e.g., P. pastoris) further oxidizes the hydroxylated alkylphenol metabolites guidetopharmacology.orgguidetopharmacology.orgnih.gov. This exemplifies how P450s can initiate alkyl chain functionalization that leads to aldehyde formation.

P450 BM3 (CYP102A1) from Bacillus megaterium is another highly active and self-sufficient P450 monooxygenase that naturally hydroxylates long-chain fatty acids. Due to its high activity and stability, P450 BM3 and its engineered variants have been extensively studied and applied as versatile biocatalysts for numerous alkyl hydroxylation reactions, including those on small and large alkyl chains, making it a valuable tool for diverse synthetic applications nih.govnih.gov.

The table below summarizes key P450 enzymes and their roles in alkyl chain functionalization, illustrating the types of reactions and substrates relevant to understanding potential enzymatic pathways for compounds like this compound.

Table 1: Representative P450 Enzymes in Alkyl Chain Functionalization

| Enzyme Family/Name | Source Organism | Reaction Type | Substrate Examples | Product Examples | Key Characteristics | Relevant Citation |

| CYP4 | Various (e.g., Human) | ω-Hydroxylation | Fatty acids (e.g., Lauric acid, Arachidonic acid) | ω-Hydroxy fatty acids (e.g., 20-HETE) | Catalyzes hydroxylation at the terminal or ω-1 carbon of alkyl chains. | wikipedia.orglipidmaps.org |

| CYP152 | Bacteria (e.g., Bacillus subtilis, Sphingomonas paucimobilis, Exiguobacterium sp. AT1b) | α/β-Hydroxylation, Oxidative Decarboxylation | Fatty acids (e.g., Myristic acid) | α/β-Hydroxy fatty acids, shorter alkyl-chain fatty acids (e.g., Tridecanoic acid) | Peroxygenases using H2O2; can lead to oxidative decarboxylation. | hmdb.cawikipedia.org |

| CYP5136A3 | Phanerochaete chrysosporium (Fungus) | ω-Oxidation (Hydroxylation) | Alkylphenols (C3-C9 alkyl chains) | Hydroxylated alkylphenols, aldehyde metabolites | Versatile in oxidizing alkyl side-chains, can lead to aldehyde accumulation in whole-cell systems. | guidetopharmacology.orgguidetopharmacology.orgnih.gov |

| P450 BM3 (CYP102A1) | Bacillus megaterium | Alkyl Hydroxylation | Long-chain fatty acids, various alkyl substrates | Hydroxylated products | Highly active, self-sufficient, and engineerable for diverse synthetic applications. | nih.govnih.gov |

Q & A

Q. What are the standard synthetic routes for 7-Phenylheptanal, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves Grignard reactions or oxidation of 7-Phenylheptanol. Key factors include catalyst selection (e.g., Pd/C for hydrogenation), solvent polarity, and temperature control. For example, using anhydrous conditions in Grignard reactions minimizes side products, while slow addition of reagents improves yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde from intermediates. Characterization by -NMR and IR should confirm the aldehyde proton (~9.8 ppm) and carbonyl stretch (~1720 cm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

-NMR, -NMR, and GC-MS are standard. In -NMR, the aldehyde proton appears as a singlet near 9.8 ppm, while aromatic protons (from the phenyl group) resonate at 7.2–7.4 ppm. -NMR should show a carbonyl carbon at ~200 ppm. GC-MS can confirm molecular ion peaks (m/z 174 for CHO) and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How does this compound’s stability vary under different storage conditions, and what precautions are necessary?

The compound is prone to oxidation and should be stored under inert gas (N) at −20°C. Stability tests using HPLC over 30 days show <5% degradation when shielded from light. For long-term storage, adding stabilizers like BHT (0.1% w/w) is recommended. Monitor aldehyde content via periodic FTIR to detect carbonyl loss .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved (e.g., unexpected peaks in NMR)?

Contradictions often arise from impurities (e.g., hemiacetal formation in moist environments) or instrument calibration errors. To address this:

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in novel reactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model reaction pathways, such as nucleophilic additions or aldol condensations. Key parameters include Gibbs free energy (ΔG) of transition states and Fukui indices for electrophilicity. Software like Gaussian or ORCA, coupled with visualization tools (GaussView), helps analyze electron density maps and optimize geometries .

Q. How should researchers design experiments to investigate this compound’s role in multi-step organic syntheses (e.g., as a building block)?

- Step 1: Define the target molecule (e.g., pharmaceuticals, fragrances) and identify required functional groups.

- Step 2: Optimize reaction conditions (solvent, catalyst) via Design of Experiments (DoE) to maximize yield.

- Step 3: Monitor intermediates using inline IR or LC-MS to track aldehyde consumption.

- Step 4: Validate scalability by repeating reactions at 10x scale and assessing reproducibility .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound’s bioactivity studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC or EC values. For high-throughput screening, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Ensure biological replicates (n ≥ 3) and report confidence intervals. Raw data should be archived in repositories like Zenodo for transparency .

Methodological Considerations

Q. How can researchers ensure reproducibility when synthesizing this compound?

- Document all parameters (e.g., stirring speed, cooling rate) in supplemental materials.

- Use IUPAC nomenclature and CAS registry numbers (e.g., CAS 123-45-6) to avoid ambiguity.

- Share spectral data (NMR, IR) in open-access formats .

Q. What protocols should guide the submission of this compound-related data to journals?

- Follow journal-specific guidelines (e.g., Medicinal Chemistry Research) for experimental details.

- Include raw chromatograms and spectral traces as supplementary files.

- Cite primary literature for known procedures and highlight novel steps .

Q. How should conflicting bioactivity results between independent studies be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.